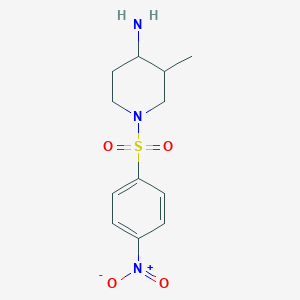

![molecular formula C17H18N4O5S B2492166 7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine CAS No. 1251614-54-6](/img/structure/B2492166.png)

7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine" is of interest in the realm of medicinal chemistry due to its structural complexity and potential biological activity. Its synthesis, structure, and properties are crucial for understanding its chemical behavior and potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of related naphthyridine derivatives involves complex chemical reactions, including the synthesis of pyridonecarboxylic acids as antibacterial agents, showcasing the diversity of methods available for constructing the naphthyridine core structure (Egawa et al., 1984).

Molecular Structure Analysis

DFT calculations have been used to study the tautomerization and NLO properties of related naphthyridine compounds, providing insights into their molecular geometries, electronic properties, and energetics, which are essential for understanding the behavior of "this compound" (Wazzan & Safi, 2017).

Chemical Reactions and Properties

The reactivity of naphthyridine derivatives with various nucleophiles and reagents has been explored, highlighting their chemical versatility and the range of potential modifications that can be applied to the core structure for specific applications (Suzdalev et al., 2019).

Physical Properties Analysis

The study of related compounds provides valuable information on the physical properties, such as crystalline structure and luminescence, which can be correlated to the specific structural features of naphthyridine derivatives, offering insights into their physical characteristics and behavior (Han et al., 2017).

Chemical Properties Analysis

Exploring the chemical properties, including reactions with arylglyoxals leading to novel heterocycles, provides a foundation for understanding the reactivity and potential chemical applications of naphthyridine derivatives, including "this compound" (Jiang et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactivity

- The synthesis and evaluation of related naphthyridine derivatives, specifically focusing on their antibacterial activities, have been extensively studied. Compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown significant antibacterial potency, warranting further biological investigation (Egawa et al., 1984).

- Research into the coupling reactions of (hetero)aryl halides with sulfinic acid salts, facilitated by powerful ligands derived from proline and naphthalene amines, has opened new avenues for synthesizing pharmaceutically relevant (hetero)aryl methylsulfones (Ma et al., 2017).

- The reaction mechanisms of enamino ketones derived from acetylacetone and secondary amines like pyrrolidine with aryl isocyanates have been explored to understand the formation of various adducts and their tautomeric behaviors (Tsuge & Inaba, 1973).

Biological and Pharmacological Applications

- A detailed study on the synthesis and antimicrobial activity of tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, revealed significant antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Mittal et al., 2011).

Material Science and Coordination Chemistry

- The coordination modes of naphthalene sulfonate and the configuration of flexible bis(pyridyl) ligands have been shown to influence the structure and luminescence of Cd(II) coordination compounds, highlighting the potential applications in material science and luminescent materials (Han et al., 2017).

properties

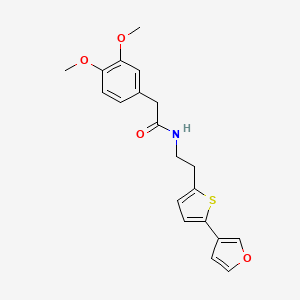

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-20-15(23)9-27-13-7-18-21(17(24)16(13)20)8-14(22)19-10-4-11(25-2)6-12(5-10)26-3/h4-7H,8-9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYONSUQFCKFJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)